molecular formula C7H12O4S2 B1508599 2,4-Bis(sulfanylmethyl)pentanedioic acid

2,4-Bis(sulfanylmethyl)pentanedioic acid

Cat. No.: B1508599
M. Wt: 224.3 g/mol
InChI Key: YEUBEBHHFMQQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propanoic acid,2,2’-[methylenebis(thio)]bis-, (R*,R*)-(9CI) is a chemical compound with the molecular formula C7H10O4S2 It is a derivative of propanoic acid, characterized by the presence of methylenebis(thio) groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanoic acid,2,2’-[methylenebis(thio)]bis-, (R*,R*)-(9CI) typically involves the reaction of propanoic acid derivatives with methylenebis(thio) compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid,2,2’-[methylenebis(thio)]bis-, (R*,R*)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The methylenebis(thio) groups can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Propanoic acid,2,2’-[methylenebis(thio)]bis-, (R*,R*)-(9CI) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Propanoic acid,2,2’-[methylenebis(thio)]bis-, (R*,R*)-(9CI) involves its interaction with molecular targets and pathways. The methylenebis(thio) groups can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The compound’s effects are mediated through these interactions, which can influence cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid,2,2’-[carbonothioylbis(thio)]bis[2-methyl-]
  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid

Uniqueness

Propanoic acid,2,2’-[methylenebis(thio)]bis-, (R*,R*)-(9CI) is unique due to its specific chemical structure, which imparts distinct reactivity and properties

Properties

Molecular Formula

C7H12O4S2

Molecular Weight

224.3 g/mol

IUPAC Name

2,4-bis(sulfanylmethyl)pentanedioic acid

InChI

InChI=1S/C7H12O4S2/c8-6(9)4(2-12)1-5(3-13)7(10)11/h4-5,12-13H,1-3H2,(H,8,9)(H,10,11)

InChI Key

YEUBEBHHFMQQHC-UHFFFAOYSA-N

Canonical SMILES

C(C(CS)C(=O)O)C(CS)C(=O)O

Origin of Product

United States

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